molecular formula C21H24 B14525665 1,2-Bis(2-methylphenyl)cyclohept-1-ene CAS No. 62375-41-1

1,2-Bis(2-methylphenyl)cyclohept-1-ene

Cat. No.: B14525665
CAS No.: 62375-41-1
M. Wt: 276.4 g/mol
InChI Key: UWRBHSRDGZJIGH-UHFFFAOYSA-N
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Description

1,2-Bis(2-methylphenyl)cyclohept-1-ene is a cycloheptene derivative substituted with two 2-methylphenyl groups at the 1- and 2-positions. The seven-membered cycloheptene ring introduces unique steric and electronic properties compared to smaller cyclic systems.

Properties

CAS No.

62375-41-1

Molecular Formula

C21H24

Molecular Weight

276.4 g/mol

IUPAC Name

1,2-bis(2-methylphenyl)cycloheptene

InChI

InChI=1S/C21H24/c1-16-10-6-8-12-18(16)20-14-4-3-5-15-21(20)19-13-9-7-11-17(19)2/h6-13H,3-5,14-15H2,1-2H3

InChI Key

UWRBHSRDGZJIGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(CCCCC2)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2-methylphenyl)cyclohept-1-ene typically involves the following steps:

    Starting Materials: The synthesis begins with cycloheptene and 2-methylphenyl groups.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts to facilitate the attachment of the 2-methylphenyl groups to the cycloheptene ring.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification methods can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-methylphenyl)cyclohept-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,2-Bis(2-methylphenyl)cyclohept-1-ene has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to molecular interactions and biological activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-methylphenyl)cyclohept-1-ene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,2-Bis[5-(4-cyanophenyl)-2-methyl-3-thienyl]-3,3,4,4,5,5-hexafluorocyclopent-1-ene

  • Molecular Formula : C₃₃H₂₀F₆N₂S₂
  • Key Features: Five-membered hexafluorocyclopentene core. Substituted with cyanophenyl (electron-withdrawing) and thienyl groups (conjugation-enhancing). Photochromic properties: Exhibits reversible ring-opening/closure under UV light due to extended π-conjugation .
  • Contrast with Target Compound: The target’s cycloheptene ring offers greater flexibility but reduced conjugation efficiency.

Halogenated Aromatic Compounds

1,2-Dichlorobenzene

  • Molecular Formula : C₆H₄Cl₂
  • Key Features :
    • Simple benzene derivative with chlorine substituents at 1,2-positions.
    • High polarity and volatility compared to methyl-substituted analogs .
  • Contrast with Target Compound :
    • The target’s methyl groups reduce polarity, enhancing hydrophobicity.
    • Cycloheptene’s larger ring system increases steric hindrance, affecting reactivity in substitution reactions.

Pharmaceutical Derivatives with 2-Methylphenyl Groups

Befetupitant and Netupitant

  • Befetupitant : C₂₉H₂₉F₆N₃O₂ (565.60 g/mol) .
  • Netupitant : C₃₀H₃₂F₆N₄O (478.61 g/mol) .
  • Key Features :
    • Contain 2-methylphenyl groups attached to pyridinyl cores.
    • Trifluoromethyl and piperazinyl/morpholinyl groups enhance bioavailability and receptor binding.
    • Used as antiemetics (Netupitant) or antidepressants (Befetupitant).
  • Contrast with Target Compound :
    • The target lacks heteroatoms (e.g., N, S) and fluorinated groups, limiting pharmaceutical relevance.
    • Smaller molecular weight (estimated ~300–350 g/mol) reduces complexity for synthetic applications.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Ring System Applications/Properties
1,2-Bis(2-methylphenyl)cyclohept-1-ene C₂₁H₂₂ (est.) ~274–300 (est.) 2-methylphenyl Cycloheptene Synthetic intermediate
1,2-Bis[5-(4-cyanophenyl)-...cyclopent-1-ene C₃₃H₂₀F₆N₂S₂ 634.64 Cyanophenyl, thienyl, hexafluoro Cyclopentene Photochromic materials
1,2-Dichlorobenzene C₆H₄Cl₂ 147.00 Chlorine Benzene Solvent, chemical synthesis
Netupitant C₃₀H₃₂F₆N₄O 478.61 2-methylphenyl, trifluoromethyl Pyridinyl/piperazinyl Antiemetic

Research Findings and Implications

  • Electronic Properties: Methyl groups provide mild electron-donating effects, contrasting with the electron-withdrawing cyanophenyl or trifluoromethyl groups in analogs, which dictate redox behavior .
  • Functional Potential: While lacking the photochromic or pharmacological activity of analogs, the target’s simplicity makes it a candidate for studying steric effects in cycloaddition reactions or polymer precursors.

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